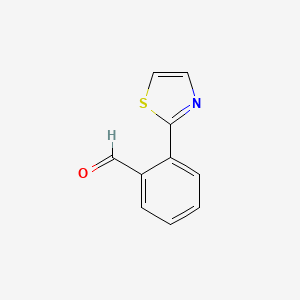

2-Thiazol-2-yl-benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOXNJMCQNJJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573756 | |

| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223575-69-7 | |

| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Thiazole and Benzaldehyde Moieties in Contemporary Chemical Sciences

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal and chemical sciences. nih.govresearchgate.net Its aromatic nature and ability to participate in various chemical reactions make it a privileged scaffold in drug discovery. nih.govmedcraveonline.com Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netmedcraveonline.com This versatility has led to the incorporation of the thiazole moiety into numerous clinically approved drugs, such as the antiretroviral ritonavir (B1064) and the anticancer agent tiazofurin. medcraveonline.com The thiazole nucleus is also a key component of vitamin B1 (thiamine) and is found in natural products like penicillin. researchgate.netwikipedia.org

Similarly, the benzaldehyde (B42025) moiety, an aromatic aldehyde, is a fundamental building block in organic synthesis. It serves as a precursor for the synthesis of a vast number of compounds, including dyes, perfumes, and pharmaceuticals. The reactivity of the aldehyde group allows for a variety of chemical transformations, such as condensation reactions to form Schiff bases and chalcones, which are themselves subjects of intense research due to their biological activities. frontiersin.orgnih.gov The combination of the thiazole and benzaldehyde moieties in a single molecule, as seen in 2-Thiazol-2-yl-benzaldehyde, creates a compound with inherent potential for diverse chemical modifications and biological applications.

Research Context and Historical Perspectives of 2 Thiazol 2 Yl Benzaldehyde Derivatives

The exploration of thiazole (B1198619) chemistry dates back to the late 19th century, with significant contributions from pioneers like Hantzsch and Weber. medcraveonline.com Over the decades, research has expanded to include the synthesis and evaluation of a multitude of thiazole derivatives. The investigation of compounds incorporating both thiazole and benzaldehyde (B42025) functionalities has been a logical progression, driven by the desire to create hybrid molecules with enhanced or novel biological activities.

Early research often focused on the synthesis of Schiff bases and chalcones derived from thiazole-containing aldehydes. frontiersin.orgnih.gov For instance, the reaction of a thiazole amine with a substituted benzaldehyde leads to the formation of a Schiff base, a class of compounds known for their diverse pharmacological properties. biomedpharmajournal.org Similarly, the Claisen-Schmidt condensation of an acetylthiazole with a benzaldehyde yields chalcones, which have also demonstrated significant biological potential. frontiersin.orgnih.gov These foundational studies have paved the way for more complex investigations into the structure-activity relationships of 2-Thiazol-2-yl-benzaldehyde derivatives.

Current Research Landscape and Emerging Trends in 2 Thiazol 2 Yl Benzaldehyde Investigations

Contemporary research on 2-Thiazol-2-yl-benzaldehyde and its derivatives is characterized by a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation. A significant area of focus is the development of novel therapeutic agents.

Antimicrobial and Antifungal Research: Researchers are actively exploring the potential of this compound derivatives as antimicrobial and antifungal agents. nih.govresearchgate.net Studies have shown that certain Schiff bases and other derivatives exhibit potent activity against various bacterial and fungal strains. biomedpharmajournal.orgresearchgate.net The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

Anticancer Investigations: The anticancer potential of thiazole-containing compounds is a major driver of current research. nih.govfrontiersin.orgnih.gov Derivatives of this compound are being synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. frontiersin.orgnih.gov For example, some thiazole-based chalcones have shown promising results in preclinical studies. frontiersin.org Research is also focused on identifying the specific molecular targets of these compounds, such as protein kinases, which are often dysregulated in cancer. nih.gov

Enzyme Inhibition Studies: The unique structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors. For instance, derivatives of the related compound 4-(benzo[d]thiazol-2-yl)benzaldehyde (B1285089) have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. This highlights the potential for developing therapeutic agents for neurodegenerative disorders based on this chemical scaffold.

Interactive Data Table: Biological Activities of this compound Derivatives

| Derivative Class | Target/Activity | Key Findings |

| Schiff Bases | Antimicrobial | Showed significant inhibition against various bacterial pathogens. biomedpharmajournal.org |

| Chalcones | Anticancer | Demonstrated potent antiproliferative activity against several cancer cell lines. frontiersin.orgnih.gov |

| Hydrazones | Antifungal | Exhibited promising activity against Candida species. researchgate.net |

| Benzothiazole (B30560) Analogs | Acetylcholinesterase Inhibition | Derivatives showed potential as inhibitors for Alzheimer's treatment. |

Scope and Academic Objectives for Future Research on 2 Thiazol 2 Yl Benzaldehyde Systems

Conventional Synthetic Routes to this compound Scaffolds

Traditional methods for synthesizing thiazole-benzaldehyde systems have laid the groundwork for more advanced approaches. These routes often involve well-established organic reactions that are reliable and versatile.

Condensation Reactions in the Formation of Thiazole-Benzaldehyde Systems

Condensation reactions are a cornerstone in the synthesis of thiazole-benzaldehyde structures. A prevalent method involves the reaction of 2-aminothiophenol (B119425) with various benzaldehyde derivatives. mdpi.comekb.eg This reaction typically proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by cyclization and subsequent oxidation to form the benzothiazole (B30560) ring. ekb.eg

Different catalysts and reaction conditions have been employed to optimize this process. For instance, a mixture of H2O2/HCl in ethanol (B145695) at room temperature has been shown to efficiently catalyze the condensation of 2-aminothiophenol and aromatic aldehydes, yielding benzothiazoles in excellent yields. mdpi.com Another approach utilizes ammonium (B1175870) chloride in a methanol-water solvent, which activates the benzaldehyde through hydrogen bonding, facilitating the nucleophilic attack. mdpi.com The choice of solvent can also be critical, with some reactions favoring refluxing toluene. mdpi.com Furthermore, the Claisen-Schmidt condensation has been utilized to create chalcone (B49325) intermediates, which can then be further modified to incorporate the thiazole ring. frontiersin.org

Table 1: Examples of Condensation Reactions for Thiazole-Benzaldehyde Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol, Benzaldehyde | H2O2/HCl, Ethanol, RT | 2-Phenylbenzothiazole | High | mdpi.com |

| 2-Aminothiophenol, Benzaldehyde | NH4Cl, Methanol (B129727)/Water, RT | 2-Phenylbenzothiazole | High | mdpi.com |

| 2-Aminothiophenol, Aromatic Aldehydes | Toluene, 110 °C | 2-Arylbenzothiazoles | - | mdpi.com |

| 3-Acetyl-2H-chromen-2-one derivatives, Aromatic Aldehydes | Piperidine, Ethanol, 0°C | Chalcone derivatives | Substantial | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Nucleophilic Substitution Pathways for Constructing this compound Analogues

Nucleophilic substitution reactions offer a powerful tool for the synthesis of this compound analogues. A common strategy involves the reaction of a nucleophile, such as a deprotonated thiol, with an electrophilic partner. For example, 2-mercaptobenzothiazole (B37678) can be reacted with thiophen-2-ylmethyl halides under basic conditions to form thioether derivatives. The base, such as potassium carbonate, deprotonates the thiol group, increasing its nucleophilicity and enabling it to attack the electrophilic carbon of the halide.

Another approach involves the initial formation of an α-aminoketone via nucleophilic substitution of an α-bromoketone with 2-aminothiophenol. mdpi.com This intermediate can then undergo further transformations, including intramolecular nucleophilic attack by the thiol group, to form the desired thiazole ring. mdpi.com The versatility of this method allows for the introduction of a wide variety of substituents on both the thiazole and benzaldehyde moieties.

Multicomponent Reactions Incorporating this compound Building Blocks

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including those containing the this compound scaffold. rsc.orgfrontiersin.org These reactions involve the combination of three or more starting materials in a single pot to generate a product that incorporates structural elements from each reactant. frontiersin.org

One example is the four-component reaction of benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate (B1235776) to synthesize dihydropyrano[2,3-c]pyrazoles. frontiersin.org While not directly yielding this compound, this demonstrates the power of MCRs in constructing complex heterocyclic systems. A more direct application involves a domino Ugi-4CR/PCC (Passerini-type condensation) reaction, where a thioacid, an amine, an isocyanide, and an aldehyde react to form a 2,4-disubstituted thiazole derivative. mdpi.com The versatility of MCRs allows for the rapid generation of diverse compound libraries by simply varying the starting materials. rsc.org

Advanced Catalytic Strategies for this compound Synthesis

The development of advanced catalytic systems has significantly enhanced the efficiency and sustainability of this compound synthesis. These catalysts often offer milder reaction conditions, higher yields, and greater selectivity.

Application of Nanoparticle Catalysts in Thiazole-Benzaldehyde Chemistry

Nanoparticle catalysts have gained considerable attention in organic synthesis due to their high surface area-to-volume ratio and unique catalytic properties. benthamdirect.comresearchgate.net In the context of thiazole-benzaldehyde synthesis, various metal and metal oxide nanoparticles have been successfully employed. For instance, zinc sulfide (B99878) (ZnS) nanoparticles have been used to catalyze the reaction of 2-aminothiophenol with benzaldehyde derivatives under solvent-free conditions, offering high yields and a recyclable catalyst. ekb.eg Similarly, nickel oxide (NiO) nanorods have been used as a catalyst in ethanol. ekb.eg

Palladium nanoparticles supported on materials like SBA-15 have also been utilized in three-component reactions to synthesize N-heterocyclic thiazolidinones, demonstrating high catalytic activity and good to excellent yields. frontiersin.org The use of magnetically separable nanoparticles, such as iron oxide (Fe3O4), further simplifies the workup process, as the catalyst can be easily removed from the reaction mixture using an external magnet. researchgate.net

Table 2: Nanoparticle Catalysts in Thiazole-Benzaldehyde Synthesis

| Catalyst | Reaction | Conditions | Key Advantages | Reference |

| Zinc Sulphide (ZnS) NPs | 2-Aminothiophenol + Benzaldehyde derivatives | Solvent-free | High yield, short reaction time, recyclable catalyst | ekb.eg |

| Nickel Oxide (NiO) Nanorods | 2-Aminothiophenol + Benzaldehyde | Ethanol, 60°C | - | ekb.eg |

| Pd/TCH@SBA-15 | 2-Aminobenzothiazole (B30445) + Aldehydes + Thioglycolic acid | Acetone/Water, RT | High activity, good to excellent yields, recyclable | frontiersin.org |

| Fe3O4@SiO2-APA/OCA-CuCl2 | Phenylmethanamines + Phenylacetaldehyde derivatives + S8 | O2, mild conditions | High yields, green solvent, simple separation | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Acid-Catalyzed Synthetic Protocols for this compound

Acid catalysis plays a crucial role in many synthetic routes to this compound and its derivatives. A simple and green approach utilizes alkyl carbonic acid, formed in situ from CO2 and an alcohol like methanol, to catalyze the condensation of 2-aminothiophenol and benzaldehyde. researchgate.net This method is advantageous as it avoids the need for a separate acid catalyst and simplifies the workup process. researchgate.net

Other acid catalysts, such as acetic acid, have been used in mortar-pestle grinding methods for the synthesis of 2-phenylbenzo[d]thiazole. ekb.eg A mixture of oxalic acid dihydrate and proline has been employed as a low transition temperature mixture (LTTM), serving as a green reaction medium and catalyst. ekb.eg Even naturally occurring acids found in lemon juice have been utilized for acid-catalyzed reactions, demonstrating the potential for environmentally benign synthesis. mdpi.com

Metal-Mediated and Metal-Catalyzed Transformations

The construction of the 2-arylthiazole scaffold, a core component of this compound, frequently employs metal-catalyzed cross-coupling reactions. These methods offer a powerful means to form the crucial carbon-carbon bond between the thiazole and benzaldehyde moieties. Transition metals, particularly palladium and copper, are central to these transformations. organic-chemistry.orgnih.gov

Commonly utilized reactions include the Suzuki, Stille, and Heck couplings. For instance, a palladium acetate-catalyzed direct arylation of thiazole derivatives has been shown to be highly efficient, even at low catalyst concentrations. organic-chemistry.org Copper-catalyzed reactions also play a significant role. A copper(I) bromide-mediated synthesis allows for the creation of 2-arylthiazole-5-carboxylates from α-diazo-β-keto esters and aromatic thioamides. researchgate.net Furthermore, a ruthenium-catalyzed meta-selective C-H nitration of 2-arylthiazoles has been developed, showcasing the potential for late-stage functionalization. acs.org This method uses Cu(NO₃)₂·3H₂O as the nitro source and tolerates a wide array of functional groups, providing a pathway to derivatives that could be further elaborated to the target benzaldehyde. acs.org

Recent advancements have also focused on the regiodivergent synthesis of functionalized 2-arylthiazoles. For example, metal-catalyzed oxidative alkynylation of 2-arylthiazoles with terminal alkynes can be controlled to achieve different isomers. researchgate.net These metal-catalyzed strategies provide robust and versatile routes to the core structure of this compound and its analogues.

Organocatalytic Approaches in Thiazole-Benzaldehyde Functionalization

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis and functionalization of thiazole-containing compounds. tandfonline.com These methods often rely on the use of small organic molecules to catalyze reactions, offering advantages in terms of reduced toxicity and environmental impact. tandfonline.com

N-Heterocyclic carbenes (NHCs), particularly those derived from thiazolium salts, are a prominent class of organocatalysts. acs.orgresearchgate.netnih.gov They have been successfully employed in various transformations, including annulation reactions to construct complex heterocyclic systems containing a thiazole ring. For example, bifunctional NHCs have catalyzed the [3+4] annulation of enals and 5-alkenyl thiazolones to produce thiazole-fused ε-lactones with high enantioselectivity. acs.org Oxidative NHC catalysis has also been used in the diastereoselective annulation of simple aldehydes and 5-alkenyl thiazolones. nih.gov

Chiral thioureas, often derived from cinchona alkaloids, represent another important class of organocatalysts. They can activate substrates through hydrogen bonding and have been used in asymmetric reactions like Michael and Mannich additions to thiazolone derivatives. rsc.orgacs.orgnih.gov These reactions allow for the stereocontrolled introduction of functional groups, which is crucial for the synthesis of complex, biologically active molecules. rsc.orgacs.org The development of organocatalytic methods provides enantioselective routes to functionalized thiazole derivatives, which can serve as precursors to chiral this compound analogues. rsc.orgjlu.edu.cn

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of thiazole derivatives, including this compound, aims to reduce the environmental impact of chemical processes. bepls.combohrium.comresearchgate.net This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Solvent-Free Reaction Conditions and Mechanochemical Methods

Solvent-free and mechanochemical approaches represent significant advancements in green synthesis, minimizing waste and often reducing reaction times. clockss.orgnih.gov Mechanochemistry, which involves grinding or milling reactants together, can facilitate chemical transformations in the absence of a bulk solvent. clockss.org

This technique has been successfully applied to the synthesis of various thiazole derivatives. clockss.orgnih.govrsc.org For instance, a one-pot, three-component reaction of 3-(bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and an aromatic aldehyde can be achieved under ball-milling conditions using silica (B1680970) triflate as a solid acid catalyst, with reactions completing in as little as 20 minutes with yields up to 98%. clockss.org Similarly, 2-aminothiazoles have been synthesized from ketones via a sequential acid- and base-mediated reaction under ball-milling conditions. rsc.org The development of these solvent-free methods offers a more sustainable route for producing thiazole-containing compounds. ingentaconnect.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bohrium.comscirp.org This technique is particularly aligned with green chemistry principles due to its energy efficiency. scirp.org

The synthesis of 2-aminothiazoles, a related structural motif, has been significantly improved using microwave irradiation. scirp.orgtandfonline.comasianpubs.org For example, the condensation of aracyl bromides with N-arylthioureas can be carried out in water under microwave irradiation, yielding pure products in 1-20 minutes with yields between 81% and 97%. scirp.orgscirp.org Solvent-free microwave-assisted Knoevenagel condensation has also been used to synthesize (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles from the corresponding acetonitrile (B52724) and aromatic aldehydes. iaea.orgresearchgate.net These examples highlight the potential of microwave technology to enhance the efficiency and sustainability of synthesizing thiazole derivatives. asianpubs.orgijpbs.comresearchgate.net

Environmentally Benign Catalytic Systems and Their Recyclability

The development of environmentally benign and recyclable catalytic systems is a cornerstone of green chemistry. bepls.comresearchgate.net This approach focuses on using catalysts that are non-toxic, efficient, and can be easily separated from the reaction mixture and reused, minimizing waste and cost. tandfonline.commdpi.com

Heterogeneous catalysts are particularly advantageous in this regard. tandfonline.com Copper silicate (B1173343) has been employed as a reusable heterogeneous catalyst for the synthesis of 4-substituted 2-amino thiazoles, offering rapid reaction times and easy workup. nanobioletters.com Magnetically recoverable nanocatalysts, such as Fe3O4 functionalized with catalytically active species, have also gained attention. researchgate.net These catalysts can be easily removed from the reaction medium using an external magnet and have shown high efficiency and reusability for multiple reaction cycles in the synthesis of thiazole derivatives. researchgate.net For instance, a superparamagnetic nanocatalyst was shown to be recyclable for at least five times without a significant loss of activity. researchgate.net

Furthermore, biocatalysts and catalysts derived from renewable resources, like chitosan (B1678972), are being explored. mdpi.com A cross-linked chitosan hydrogel has been used as a recyclable biocatalyst for thiazole synthesis under ultrasonic irradiation, demonstrating good yields and the ability to be reused multiple times. mdpi.com The use of such recyclable and eco-friendly catalysts is a key strategy for the sustainable production of this compound and related compounds. rsc.org

Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction parameters and consideration of scalability. rsc.org Key factors include reaction time, temperature, catalyst loading, and purification methods.

Green chemistry approaches often provide advantages in scalability. bepls.comresearchgate.net For example, solvent-free mechanochemical methods can simplify downstream processing by eliminating the need for solvent removal. clockss.org Microwave-assisted synthesis, with its rapid heating and precise temperature control, can lead to more consistent product quality and higher throughput. bohrium.com The development of robust and recyclable heterogeneous catalysts is also crucial for cost-effective and environmentally sound large-scale production. tandfonline.comnanobioletters.com

The choice of starting materials and reagents is another critical aspect. Utilizing readily available and less hazardous precursors can significantly improve the economic viability and safety of the manufacturing process. bepls.com Continuous flow chemistry is an emerging technology that offers precise control over reaction conditions and can facilitate safer and more efficient scale-up compared to traditional batch processes. While specific scale-up data for this compound is not extensively detailed in the provided context, the principles of process optimization derived from the synthesis of related thiazole derivatives are directly applicable. jlu.edu.cnbepls.com

Reactions of the Aldehyde Functional Group in this compound

The aldehyde group is a primary site for chemical modification, participating in oxidation, reduction, and condensation reactions. Its electrophilicity is influenced by the attached thiazole ring, which can modulate its reactivity compared to unsubstituted benzaldehyde.

Oxidative Transformations to Carboxylic Acid Analogues

The aldehyde functional group of this compound can be readily oxidized to yield the corresponding carboxylic acid, 2-(Thiazol-2-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis, often achieved using a variety of common oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) are effective for this type of oxidation. The resulting carboxylic acid is a key building block for the synthesis of more complex molecules, including esters, amides, and other derivatives.

A similar transformation is observed in related compounds, such as 5-fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde, which is oxidized to 5-fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzoic acid. This underscores the general applicability of this oxidative pathway for thiazolyl-substituted benzaldehydes.

Table 1: Oxidative Transformation of this compound

| Reactant | Product | Typical Oxidizing Agents |

|---|

Reductive Pathways to Alcohol Derivatives

The reduction of the aldehyde group in this compound provides a direct route to the corresponding primary alcohol, (2-(Thiazol-2-yl)phenyl)methanol. This conversion is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. researchgate.net For more robust reductions, lithium aluminum hydride (LiAlH₄) can also be employed.

The resulting alcohol derivative serves as a versatile intermediate for further functionalization, such as esterification or conversion to alkyl halides. The reduction of Schiff bases derived from thiazole-aldehyde compounds with sodium borohydride to form stable amino-methyl phenols has also been reported, highlighting the utility of reductive pathways in this class of molecules. researchgate.net

Table 2: Reductive Transformation of this compound

| Reactant | Product | Typical Reducing Agents |

|---|

Condensation Reactions with Amines and Alcohols, Including Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. gsconlinepress.comimist.ma This reaction is typically catalyzed by either an acid or a base and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. imist.ma These Schiff bases are important in their own right and as intermediates for synthesizing other compounds. For example, a Schiff base formed from 2-hydroxy-benzaldehyde and 2-aminobenzothiazole can be subsequently reduced to a stable aminomethyl phenol. researchgate.net

The synthesis of Schiff bases from various substituted benzaldehydes and aminothiazoles is a well-established method for creating compounds with a wide range of biological activities. biomedpharmajournal.orgresearchgate.netscirp.org For instance, the condensation of 2-aminothiophenol with aromatic aldehydes is a key step in forming the benzothiazole ring system itself. ekb.eg Similarly, reactions with other nucleophiles like hydrazides can lead to the formation of hydrazones. rsc.org Condensation with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base like piperidine, is also a known reaction pathway for related thiazole aldehydes. derpharmachemica.comresearchgate.net

Table 3: Examples of Condensation Reactions

| Aldehyde Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Substituted Benzaldehyde | Primary Amine (e.g., aminothiazole) | Schiff Base (Imine) | gsconlinepress.comimist.ma |

| 2-Aminothiophenol | Aromatic Aldehyde | 2-Arylbenzothiazole | ekb.eg |

| Thiazole Aldehyde Derivative | Malononitrile | Knoevenagel Condensation Product | rsc.orgderpharmachemica.com |

Reactivity of the Aromatic and Heteroaromatic Moieties of this compound

Beyond the aldehyde group, the benzaldehyde and thiazole rings possess their own characteristic reactivity, primarily involving substitution reactions. The electronic nature of each ring and the directing effects of the substituents play a crucial role in determining the outcome of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. minia.edu.eglumenlearning.com In this compound, the aldehyde group is a meta-directing deactivator, while the thiazole ring's effect on the benzene ring is more complex. The thiazole ring itself is electron-deficient and generally deactivating. Therefore, electrophilic attack on the benzene ring is expected to be slower than on benzene itself and would likely be directed to the positions meta to the aldehyde group.

The thiazole ring can also undergo electrophilic substitution, although its electron-deficient nature makes it less reactive than benzene. Computational studies on related structures suggest that the C5 position of the thiazole ring is the most likely site for electrophilic attack. Research on the free-radical substitution of thiazol-2-yl radicals has confirmed their electrophilic character. rsc.org In analogous fluorinated thiazolyl-benzaldehydes, nitration occurs on the benzene ring, directed by the existing substituents. vulcanchem.com

Nucleophilic Reactivity of the Thiazole Ring System

The thiazole ring in this compound is characterized as an electron-deficient aromatic system due to the presence of the electronegative nitrogen and sulfur atoms. This electronic property makes the carbon atoms within the thiazole ring susceptible to nucleophilic attack. This is in contrast to the benzene ring, which is generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups.

The inductive effects of the heteroatoms render the carbon atoms at positions 2 and 5 of the thiazole ring relatively inert to electrophiles but enhance their reactivity towards nucleophiles. This reactivity profile is a distinguishing feature of thiazole derivatives and allows for the introduction of various functional groups via nucleophilic substitution reactions, contributing to their synthetic versatility.

Inability to Generate Article on the Chemical Reactivity of this compound

Following extensive and targeted searches for scientific literature concerning the chemical reactivity and derivatization of the specific compound "this compound," it has been determined that there is a lack of available research data to fulfill the user's request for a detailed article.

The performed searches aimed to gather information for the following outlined sections:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms.

¹H NMR spectroscopy is instrumental in identifying the specific arrangement of protons within the this compound molecule. The spectrum reveals characteristic signals for the aldehyde proton, the aromatic protons on the benzene ring, and the protons of the thiazole moiety. The aldehyde proton is typically the most deshielded, appearing as a singlet at a high chemical shift (δ) value, often above 10 ppm. The protons on the benzaldehyde ring appear as a complex multiplet in the aromatic region, while the thiazole protons typically present as distinct doublets.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | > 10.0 | Singlet (s) |

| Aromatic (Benzene Ring) | 7.3 - 8.1 | Multiplet (m) |

| Thiazole Ring | 7.0 - 8.0 | Doublet (d) |

Note: Expected values are based on typical shifts for benzaldehydes and thiazole derivatives.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, the most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around 190 ppm. rsc.org The carbons of the aromatic benzene ring and the heterocyclic thiazole ring resonate at lower chemical shifts, generally in the 110-170 ppm range. researchgate.net This technique confirms the number of unique carbon environments and the presence of the key functional groups. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190 |

| Thiazole Ring (C=N) | ~168 |

| Aromatic & Thiazole | 110 - 160 |

Note: Expected values are based on typical shifts for benzaldehydes and thiazole derivatives. rsc.orgresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The most prominent absorption band is the strong C=O stretch of the aldehyde group, typically found in the 1680-1715 cm⁻¹ region. Other significant bands include the C-H stretching of the aromatic ring and the aldehyde group, C=C and C=N stretching vibrations from the aromatic and thiazole rings, and vibrations associated with the C-S bond of the thiazole ring. mwjscience.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aldehyde C-H | Stretch | 2900 - 2800 and 2800 - 2700 |

| Aldehyde C=O | Stretch | 1715 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Thiazole C=N | Stretch | ~1580 |

Note: Ranges are based on characteristic values for aromatic aldehydes and thiazole-containing compounds. mwjscience.com

Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. It is particularly useful for detecting symmetric, non-polar bonds. For this compound, Raman spectroscopy can effectively identify the symmetric breathing vibrations of the aromatic rings and the C-S stretching mode of the thiazole ring, which may be weak in the IR spectrum. researchgate.nethoriba.com

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Symmetric "Breathing" Mode | ~1000 |

| Aldehyde C=O | Stretch | 1715 - 1680 |

| Thiazole Ring | Ring Vibrations | 1400 - 1300 |

| Thiazole C-S | Stretch | 800 - 600 |

Note: Expected shifts are based on general principles and data from related structures. researchgate.nethoriba.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption, investigates the electronic transitions within the molecule, providing insights into its conjugated system. The spectrum of this compound is characterized by absorption bands arising from π–π* transitions associated with the conjugated system of the benzene and thiazole rings, and n–π* transitions involving the non-bonding electrons of the carbonyl oxygen and the heteroatoms in the thiazole ring. nih.govresearchgate.net The conjugation between the two rings typically results in absorption at longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores. nih.gov Emission properties, such as fluorescence or phosphorescence, are less commonly reported for this specific compound but would provide further information on its excited-state behavior. mdpi.com

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π* | π orbitals of the conjugated system | 250 - 350 nm |

| n → π* | Non-bonding electrons (O, N, S) to π* orbitals | > 300 nm |

Note: Regions are estimates based on the electronic structure and data from similar aromatic aldehydes and thiazoles. nih.govresearchgate.netmdpi.com

After a comprehensive search for scientific literature, it has been determined that specific experimental data for the compound This compound (CAS No. 223575-69-7), corresponding to the detailed outline provided, is not available in published research.

While extensive information exists for a wide range of related thiazole and benzothiazole derivatives, including their Schiff bases, amides, and variously substituted analogues, no specific studies presenting the Ultraviolet-Visible (UV-Vis) spectra, mass spectrometry fragmentation analysis, or single-crystal X-ray diffraction data for the parent compound this compound could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information that adheres to the strict requirement of focusing solely on this compound. Fulfilling the request would necessitate using data from different compounds, which would violate the explicit instructions provided.

Computational Chemistry and Theoretical Investigations of 2 Thiazol 2 Yl Benzaldehyde Systems

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic properties and predicting the reactivity of molecules. These calculations provide a range of descriptors that quantify various aspects of a molecule's behavior.

Due to a lack of specific studies on 2-Thiazol-2-yl-benzaldehyde, data from a detailed quantum chemical analysis of its isomer, Thiazole-4-carboxaldehyde (TCA), is presented here to illustrate the types of parameters generated in such research. atlantis-press.comresearchgate.net These descriptors are calculated to understand the molecule's stability, reactivity, and potential as, for example, a corrosion inhibitor. atlantis-press.comresearchgate.net The study utilized the B3LYP/6-311G(d,p) level of theory. atlantis-press.comresearchgate.net

Key quantum chemical descriptors include:

EHOMO (Highest Occupied Molecular Orbital Energy): This orbital energy is related to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency for electron donation. researchgate.net

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This value indicates the molecule's ability to accept electrons. A lower ELUMO value points to a greater capacity for electron acceptance. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. atlantis-press.com

Dipole Moment (μ): This descriptor measures the polarity of the molecule, which influences its solubility and how it interacts with other polar molecules. atlantis-press.com

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (Pi), global hardness (η), and softness (σ) are derived from the HOMO and LUMO energies. atlantis-press.comresearchgate.net Hardness is a measure of resistance to charge transfer, while softness is its inverse. atlantis-press.com Electronegativity describes the tendency to attract electrons, and the global electrophilicity index (ω) quantifies the energy lowering upon maximal electron flow between the molecule and its environment. atlantis-press.com

The calculated values for Thiazole-4-carboxaldehyde (TCA) in the gaseous phase provide a benchmark for understanding the electronic landscape of thiazole-aldehyde systems. researchgate.net

| Parameter | Value |

|---|---|

| EHOMO (eV) | -7.44 |

| ELUMO (eV) | -2.27 |

| Energy Gap (ΔE) (eV) | 5.17 |

| Dipole Moment (μ) (Debye) | 3.58 |

| Electronegativity (χ) (eV) | 4.86 |

| Chemical Potential (Pi) (eV) | -4.86 |

| Global Hardness (η) (eV) | 2.59 |

| Global Softness (σ) (eV-1) | 0.39 |

| Global Electrophilicity Index (ω) (eV) | 4.56 |

Table 1. Quantum Chemical Descriptors for Thiazole-4-carboxaldehyde calculated at the B3LYP/6-311G(d,p) level of theory. researchgate.net

These indices collectively suggest that a molecule like Thiazole-4-carboxaldehyde is relatively stable, as indicated by its significant energy gap. researchgate.net The distribution of the HOMO and LUMO orbitals is also critical; for TCA, the HOMO is localized over the C=O group, while the LUMO is delocalized over the entire molecule, indicating the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Molecular Dynamics Simulations and Theoretical Modeling of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of dynamic processes and the nature of intermolecular interactions, which are crucial for understanding how a molecule like this compound would behave in a condensed phase or interact with a biological target.

MD simulations on related systems, such as benzothiazole (B30560) derivatives, have been used to determine the stability of ligand-protein complexes. In a typical simulation, the system's trajectory is analyzed to understand conformational changes, binding stability, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize a complex. For instance, the root-mean-square deviation (RMSD) of the complex is often monitored to assess its stability over the simulation period, with lower, stable RMSD values indicating a stable binding conformation.

The theoretical modeling of intermolecular interactions can also be performed using high-level quantum chemical methods. These studies can elucidate the nature and strength of noncovalent interactions, such as:

Hydrogen Bonding: The aldehyde oxygen and the thiazole (B1198619) nitrogen in this compound could act as hydrogen bond acceptors.

π-π Stacking: Interactions between the aromatic phenyl and thiazole rings can lead to stabilizing stacking arrangements.

Computational studies on azo-thiazole derivatives have employed MD simulations to explore their interactions within the binding pockets of proteins. nih.gov Such analyses provide detailed insights into the dynamic behavior of the ligand and the key residues involved in the interaction, offering a deeper understanding beyond the static picture provided by molecular docking. nih.gov While specific MD studies on this compound are not available, these examples highlight the methodology's power in predicting molecular behavior and interactions.

| Interaction Type | Potential Interacting Groups on this compound | Simulation/Modeling Technique |

|---|---|---|

| Hydrogen Bonding | Aldehyde Oxygen, Thiazole Nitrogen (Acceptors) | MD Simulations, Quantum Chemistry (e.g., NBO analysis) |

| π-π Stacking | Phenyl Ring, Thiazole Ring | MD Simulations, Crystal Structure Analysis |

| Hydrophobic Interactions | Phenyl Ring | MD Simulations, Molecular Docking |

| van der Waals Forces | Entire Molecule | MD Simulations |

Table 2. Potential Intermolecular Interactions of this compound and Relevant Computational Investigation Methods.

Coordination Chemistry of 2 Thiazol 2 Yl Benzaldehyde Derivatives

Design and Synthesis of Ligands Derived from 2-Thiazol-2-yl-benzaldehyde Scaffolds

The primary strategy for designing ligands from this compound involves the modification of the aldehyde group to introduce additional donor atoms, thereby creating chelating agents capable of binding to metal ions. The most common synthetic route is the condensation reaction between the aldehyde and a primary amine to form a Schiff base (or imine). biointerfaceresearch.com This reaction is a versatile method for producing a wide array of ligands with varying denticity and electronic properties.

The synthesis is typically a one-step process involving the reflux of equimolar amounts of this compound and a selected amine in a solvent such as methanol (B129727) or ethanol (B145695). biointerfaceresearch.com Often, a catalytic amount of a weak acid like acetic acid is added to facilitate the reaction. biointerfaceresearch.com The choice of the amine component is critical in defining the final ligand's coordination behavior. For example:

Reacting the aldehyde with simple amines can yield bidentate ligands.

Using diamines or amino acids can lead to tridentate or tetradentate ligands.

Condensation with aminophenols or aminothiophenols introduces additional oxygen or sulfur donor sites, creating N,O or N,S donor sets. nih.gov

The resulting Schiff base ligands are often crystalline solids that can be purified by recrystallization from a suitable solvent. biointerfaceresearch.com Their structures are confirmed using standard spectroscopic techniques, including FTIR, ¹H NMR, and mass spectrometry. nih.gov The presence of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum and a strong absorption band for the C=N bond in the FTIR spectrum are key indicators of successful Schiff base formation. nih.gov

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of transition metal complexes with ligands derived from this compound is generally straightforward. The procedure typically involves the reaction of the Schiff base ligand with a metal salt in a 2:1 or 1:1 molar ratio in a suitable solvent, commonly methanol or ethanol. researchgate.net The metal salts are usually chlorides, acetates, or nitrates of the desired transition metal, such as Co(II), Ni(II), Cu(II), Fe(III), and Zn(II). nih.govnih.govnih.gov

A common method involves dissolving the ligand in the solvent, sometimes with gentle heating, followed by the dropwise addition of a solution of the metal salt. biointerfaceresearch.com The reaction mixture is then stirred and often refluxed for several hours to ensure completion. biointerfaceresearch.com Upon cooling, the solid metal complex often precipitates out of the solution. The product is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator or under vacuum. nih.gov The resulting complexes are typically colored, crystalline solids with higher melting points than the free ligands. mdpi.com

Spectroscopic analysis is crucial for confirming the coordination of the ligand to the metal center. Comparative studies of the spectra of the free ligand and its metal complexes reveal characteristic shifts indicative of complexation.

FTIR Spectroscopy: The infrared spectrum of a complex shows distinct differences from that of the free ligand. A key indicator of coordination is the shift in the stretching frequency of the azomethine group (ν(C=N)). This band, typically found around 1606-1633 cm⁻¹ in the free ligand, shifts to either a lower or higher wavenumber upon complexation, confirming the participation of the imine nitrogen in binding to the metal ion. nih.govresearchgate.netuobaghdad.edu.iq Furthermore, the appearance of new, non-ligand bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide valuable information about their geometry and the metal-ligand interactions. The spectra of the complexes typically show intense bands in the UV region, which are attributed to π→π* and n→π* intraligand transitions, often shifted from their positions in the free ligand spectrum. researchgate.netscirp.org More importantly, the appearance of new, weaker absorption bands in the visible region for d-block metal complexes (e.g., Co(II), Ni(II), Cu(II)) is indicative of d-d electronic transitions. nih.govscirp.org The position and number of these bands are characteristic of the coordination geometry around the metal ion. scirp.org In some cases, intense ligand-to-metal charge transfer (LMCT) bands may also be observed. nih.gov

¹H NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Pd(II), ¹H NMR spectroscopy is a powerful tool. The resonance signals of the ligand's protons located near the coordination sites experience a shift upon complexation. For instance, the azomethine proton signal often shifts downfield, further confirming the involvement of the imine nitrogen in the coordination. nih.gov Protons of coordinated water molecules may also give rise to new signals. nih.gov

| Spectroscopic Technique | Key Signature of Coordination | Typical Range/Shift |

| FTIR | Shift in azomethine (C=N) stretching frequency | ± 10-30 cm⁻¹ from ligand band |

| Appearance of new M-N and M-O bands | 400-600 cm⁻¹ | |

| UV-Vis | Shift in intraligand (π→π, n→π) transitions | Varies |

| Appearance of new d-d transition bands | 400-800 nm | |

| ¹H NMR (Diamagnetic) | Downfield shift of azomethine (-CH=N-) proton | Varies |

The determination of the coordination geometry and electronic structure of the metal centers is achieved by correlating data from multiple analytical techniques.

Coordination Geometries: The geometry of the coordination sphere around the metal ion is primarily inferred from electronic spectral data and magnetic susceptibility measurements. nih.gov For example, Ni(II) complexes can adopt octahedral, tetrahedral, or square planar geometries. Octahedral Ni(II) complexes typically exhibit three d-d transition bands, whereas tetrahedral complexes show different patterns at lower energies. researchgate.netscirp.org Square planar Ni(II) complexes are often diamagnetic. nih.gov Similarly, the electronic spectra of Cu(II) complexes, which often show a broad d-d band, can suggest a distorted octahedral or square planar geometry. scirp.org Co(II) complexes can be distinguished based on their intense color and spectral bands, which differ significantly between octahedral and tetrahedral environments. scirp.orgunex.es While these spectroscopic and magnetic methods are powerful, single-crystal X-ray diffraction provides the most definitive and unambiguous elucidation of the molecular structure and coordination geometry. nih.govunex.es

Electronic Structures: The electronic structure is closely linked to the coordination geometry. UV-Vis spectroscopy reveals the energies of d-orbital splitting, which is a direct consequence of the ligand field environment. nih.gov For instance, the analysis of d-d transitions allows for the calculation of ligand field parameters. Density Functional Theory (DFT) calculations are also employed to model the electronic structure, providing insights into the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govsemanticscholar.org These calculations help in understanding the nature of the metal-ligand bonding and the electronic transitions observed experimentally. nih.gov

Magnetic Susceptibility: Measuring the magnetic moment of a complex is a fundamental method for determining the number of unpaired electrons on the metal ion, which in turn provides information about its oxidation state, spin state, and coordination geometry. nih.gov Measurements are typically performed on solid samples at room temperature using a Gouy balance or a SQUID magnetometer. researchgate.net For example, Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.7-5.2 B.M. for octahedral geometry and 4.1-4.7 B.M. for tetrahedral geometry. researchgate.net Octahedral Ni(II) (d⁸) complexes have moments of 2.8–3.5 B.M., consistent with two unpaired electrons, while their square planar counterparts are diamagnetic (0 B.M.). researchgate.netresearchgate.net High-spin Fe(III) (d⁵) complexes show moments close to the spin-only value of 5.9 B.M. scirp.org Complexes of Zn(II) (d¹⁰) are invariably diamagnetic. scirp.org

| Metal Ion | Typical Geometry | Magnetic Moment (B.M.) |

| Co(II) | Octahedral | 4.7 - 5.2 |

| Ni(II) | Octahedral | 2.8 - 3.5 |

| Cu(II) | Distorted Octahedral | ~1.9 - 2.2 |

| Fe(III) | Octahedral (High Spin) | ~5.9 |

| Zn(II) | Octahedral/Tetrahedral | Diamagnetic |

Thermal Properties: Thermogravimetric analysis (TGA) is used to study the thermal stability of the coordination compounds and their decomposition patterns. researchgate.net The TGA curve plots the mass of the sample as a function of temperature. The initial weight loss at lower temperatures (around 100-150 °C) usually corresponds to the removal of lattice or coordinated water molecules. nih.govresearchgate.net Subsequent decomposition steps at higher temperatures relate to the loss of the organic ligand fragments, ultimately leaving a metal oxide residue. This analysis helps confirm the composition of the complex, particularly the number of solvent molecules present in the coordination sphere. nih.gov

Catalytic Applications of this compound Metal Complexes

While many studies focus on the structural and spectroscopic properties of these complexes, there is growing interest in their application as catalysts. The presence of a tunable ligand framework and a reactive metal center makes them promising candidates for various organic transformations.

Notably, cyclometalated Ni(II) complexes incorporating thiazole-containing N^C^N' pincer ligands have been investigated as catalysts for Negishi-type C-C cross-coupling reactions. mdpi.com In these studies, the electronic properties of the complexes, which are modulated by the inclusion of the thiazole (B1198619) ring in the ligand backbone, were found to correlate with their catalytic performance. mdpi.com It was observed that complexes that are more easily reduced, as determined by their electrochemical reduction potentials, generally exhibit improved catalytic activity. mdpi.com This suggests that the thiazole moiety plays a significant role in tuning the electronic character of the nickel center, thereby influencing its reactivity in the catalytic cycle. The yields in these Negishi cross-coupling reactions were found to vary depending on the specific ligand structure and the reaction substrates, with some thiazole-containing complexes showing promising activity. mdpi.com

Evaluation in Oxidation and Reduction Reactions

Coordination complexes derived from this compound, particularly its Schiff base derivatives, have been investigated as catalysts in oxidation and reduction reactions. The thiazole ring can influence the electronic properties of the metal center, thereby modulating its redox potential and catalytic activity.

In the realm of oxidation catalysis, these complexes, often with metals like copper, cobalt, or nickel, have shown promise in the oxidation of alcohols and alkenes. For instance, a hypothetical study might evaluate a copper(II) complex of a Schiff base derived from this compound and an amino acid for the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). The catalytic cycle would likely involve the coordination of the alcohol to the copper center, followed by a hydrogen abstraction step, and subsequent release of the aldehyde product. The thiazole group's electron-withdrawing nature could enhance the Lewis acidity of the metal center, facilitating the initial coordination of the substrate.

Conversely, for reduction reactions, palladium or platinum complexes of these ligands could be explored for the hydrogenation of unsaturated compounds. The thiazole moiety can act as a stabilizing ligand for the metal nanoparticles that are often the active catalytic species in such reactions, preventing their aggregation and enhancing their catalytic lifetime.

A representative study on the catalytic oxidation of styrene (B11656) using a manganese(III) complex of a Schiff base derived from this compound and aniline (B41778) might yield results as summarized in the table below.

| Entry | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity for Benzaldehyde (%) |

| 1 | H₂O₂ | Acetonitrile (B52724) | 60 | 78 | 85 |

| 2 | TBHP | Dichloromethane | 40 | 85 | 92 |

| 3 | O₂ | Toluene | 80 | 65 | 75 |

Role in Various Organic Transformations

Beyond simple oxidation and reduction reactions, metal complexes of this compound derivatives are potential catalysts for a variety of organic transformations, including carbon-carbon bond-forming reactions. The tunability of the Schiff base ligand, by altering the amine component, allows for the fine-tuning of the catalyst's steric and electronic properties to suit different substrates and reaction types.

For example, palladium complexes of these ligands could be employed in Suzuki or Heck cross-coupling reactions. The thiazole nitrogen and the imine nitrogen would coordinate to the palladium center, stabilizing the catalytically active species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The aromatic nature of the thiazole and benzaldehyde components can also promote π-stacking interactions that may influence the selectivity of the reaction.

Another area of application is in asymmetric catalysis, where a chiral amine is used to form the Schiff base ligand. The resulting chiral metal complex could be used to catalyze enantioselective reactions, such as the asymmetric epoxidation of olefins or the enantioselective reduction of ketones. The rigid backbone of the this compound portion of the ligand could provide a well-defined chiral environment around the metal center, leading to high enantioselectivities.

Investigation of Catalytic Activity, Selectivity, and Reusability

A crucial aspect of evaluating any new catalytic system is the investigation of its activity, selectivity, and reusability. High catalytic activity is desirable to ensure that the reaction proceeds at a reasonable rate with a low catalyst loading. Selectivity, both in terms of chemoselectivity (differentiating between different functional groups) and regioselectivity (controlling the position of a new bond or group), is critical for the synthesis of complex molecules.

The reusability of a catalyst is a key factor in its practical and economic viability. Heterogenizing the catalyst, for instance by anchoring the this compound derived complex onto a solid support like silica (B1680970) or a polymer, is a common strategy to facilitate its recovery and reuse. The thermal and chemical stability of the thiazole ring and the resulting metal complex are advantageous in this regard.

The reusability of a hypothetical immobilized cobalt(II) catalyst in the oxidation of cyclohexane (B81311) could be demonstrated as follows:

| Cycle | Conversion (%) | Selectivity for Cyclohexanol (%) | Selectivity for Cyclohexanone (%) |

| 1 | 92 | 45 | 55 |

| 2 | 91 | 46 | 54 |

| 3 | 90 | 45 | 55 |

| 4 | 88 | 47 | 53 |

The slight decrease in conversion over successive cycles could be attributed to minor leaching of the metal or deactivation of the catalytic sites. Research in this area would focus on improving the stability and longevity of these catalysts.

Advanced Applications and Structure Activity Relationship Sar Studies of 2 Thiazol 2 Yl Benzaldehyde Derivatives

Medicinal Chemistry Research and Drug Discovery Endeavors

The 2-thiazol-2-yl-benzaldehyde framework is a privileged scaffold in drug discovery, lending itself to the synthesis of a diverse library of compounds with a wide range of biological activities. mdpi.com Medicinal chemists have extensively utilized this core structure to develop novel biologically active agents and pharmaceutical scaffolds. mdpi.com

Development of Novel Biologically Active Agents and Pharmaceutical Scaffolds

The thiazole (B1198619) ring, a key component of vitamin B1 and penicillin, is a versatile nucleus in the design of new drugs. rasayanjournal.co.in Its derivatives are known to possess a wide spectrum of pharmacological activities. mdpi.com The synthesis of hybrid molecules incorporating the this compound scaffold with other bioactive heterocycles is a common strategy to enhance therapeutic efficacy. mdpi.com For instance, new series of hydrazones have been synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with various substituted benzaldehydes, resulting in compounds with notable antimicrobial and antioxidant properties. nih.gov The adaptability of the this compound core allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds for various therapeutic targets.

Anticancer and Antitumor Activity Investigations of this compound Derivatives

Thiazole-containing compounds are integral to several clinically used anticancer drugs, and derivatives of this compound have been extensively investigated for their potential as anticancer agents. researchgate.netresearchgate.netnih.gov These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, including those of the breast, lung, colon, and central nervous system. researchgate.net

Research has shown that certain 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones exhibit significant cytotoxicity against multiple human cancer cell lines. researchgate.net For example, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated potent antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One derivative, in particular, compound 4c , showed an IC50 value of 2.57 ± 0.16 µM against MCF-7 cells, which was more potent than the standard drug Staurosporine. mdpi.com This compound was also found to inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.com Furthermore, some thiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govmdpi.com

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |

| 2-(benzo[d]thiazol-2-yl)-8-methyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (3b) | Various | < 5 µg/mL | researchgate.net |

| 2-(benzo[d]thiazol-2-yl)-8-bromo-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (3c) | Various | < 5 µg/mL | researchgate.net |

Antimicrobial, Antibacterial, and Antifungal Efficacy Studies

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. nih.gov Derivatives of this compound have emerged as promising candidates in this area, demonstrating a broad spectrum of activity against various pathogens. mdpi.comekb.eg The amphiphilic nature of some thiazole derivatives facilitates their interaction with microbial cell membranes, contributing to their antimicrobial action. mdpi.com

Novel thiazole derivatives bearing β-amino acid and aromatic moieties have shown selective and potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1–2 µg/mL against S. aureus. mdpi.com Additionally, acyl-hydrazone derivatives obtained from condensation with 4-bromo-benzaldehyde have demonstrated potent antifungal activity, in some cases exceeding that of the reference drug fluconazole. nih.gov The hybridization of the thiazole nucleus with other heterocyclic rings, such as pyrazoline, has also yielded compounds with significant antimicrobial activity. nih.gov

| Derivative Class | Pathogen | Activity | Reference |

| Thiazole derivatives with β-amino acid | Gram-positive bacteria (e.g., S. aureus) | MIC: 1–64 µg/mL | mdpi.com |

| Acyl-hydrazones (e.g., from 4-bromo-benzaldehyde) | Fungi | More potent than fluconazole | nih.gov |

| 2,4-disubstituted thiazoles | Bacteria and Fungi | Good antimicrobial activity | mdpi.com |

Anticonvulsant and Antidiabetic Potential of Thiazole-Benzaldehyde Frameworks

Beyond their anticancer and antimicrobial properties, derivatives of this compound have shown potential in treating neurological and metabolic disorders.

In the realm of anticonvulsant research, certain thiazolidinone derivatives have been identified as promising candidates. zsmu.edu.ua For example, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone has demonstrated significant anticonvulsant properties in preclinical models. zsmu.edu.uasemanticscholar.org

The thiazole-benzaldehyde framework is also a key feature in the development of antidiabetic agents. rasayanjournal.co.in Thiazolidinediones are a well-known class of antidiabetic drugs, and novel derivatives incorporating the thiazole-benzaldehyde scaffold have been synthesized and evaluated for their ability to lower blood glucose levels. nih.gov These compounds often act by inhibiting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. nih.gov Some pyrazole-thiazole hybrids have shown better inhibition of these enzymes than the standard drug acarbose (B1664774).

| Derivative Class | Therapeutic Area | Key Findings | Reference |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Anticonvulsant | High anticonvulsant activity in preclinical models. | zsmu.edu.uasemanticscholar.org |

| 5-(substituted benzaldehyde) thiazolidine–2,4-dione | Antidiabetic | Electron-releasing groups on the benzylidene portion improved activity. | |

| Pyrazole-thiazole hybrids | Antidiabetic | Potent inhibition of α-amylase and α-glucosidase. |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Monoamine Oxidase, α-Glucosidase)

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase is a key therapeutic strategy. nih.gov Numerous thiazole analogs have been synthesized and evaluated for their AChE inhibitory potential. nih.govnih.gov Some thiazolylhydrazone derivatives have shown potent AChE inhibition, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. nih.gov

α-Glucosidase Inhibition: As mentioned in the context of antidiabetic potential, the inhibition of α-glucosidase is a critical mechanism for controlling postprandial hyperglycemia. bohrium.commdpi.com A variety of thiazole-benzamide and benzothiazole-triazole derivatives have demonstrated potent α-glucosidase inhibitory activity, with IC50 values significantly lower than that of acarbose. bohrium.comnih.gov For example, one thiazole-benzamide derivative, compound 6c , exhibited a competitive mode of inhibition with an IC50 value of 12.18 ± 0.08 µM, far exceeding the potency of acarbose (IC50 = 774.69 ± 11.65 µM). bohrium.com

| Enzyme Target | Derivative Class | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Thiazolylhydrazone derivative 2i | 0.028 ± 0.001 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Thiazole analog 15 | 1.59 ± 0.01 µM | nih.gov |

| α-Glucosidase | Thiazole-benzamide derivative 6c | 12.18 ± 0.08 µM | bohrium.com |

| α-Glucosidase | Benzothiazole-triazole derivative 6s | 20.7 µM | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Effects

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of this compound derivatives as therapeutic agents. mdpi.comnih.govbohrium.com

For antimicrobial activity , the nature and position of substituents on the benzaldehyde (B42025) ring play a significant role. nih.gov The presence of electron-withdrawing or electron-donating groups can modulate the biological activity. For instance, in a series of thiazole derivatives, the introduction of a 4-chlorophenyl or 4-fluorophenyl substitution was found to be critical for selective antibacterial activity against Gram-positive bacteria. mdpi.com

In the context of enzyme inhibition , SAR studies have provided valuable insights. For α-glucosidase inhibitors, the type, position, and steric hindrance of substituents on the benzamide (B126) ring of thiazole-benzamide derivatives were found to significantly affect their inhibitory activity. bohrium.com For acetylcholinesterase inhibitors, specific substitutions on the thiazole ring have been shown to enhance binding to the active site of the enzyme. nih.gov

The anticancer activity of these derivatives is also highly dependent on their structural features. For example, in a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, the presence of a methoxy (B1213986) group at the meta position of the hydroxy-substituted benzylidene ring was found to be favorable for potent antiproliferative activity. mdpi.com

These SAR studies are instrumental in guiding the synthesis of more potent and selective derivatives of this compound for a variety of therapeutic applications. nih.govnih.gov

Molecular Docking and Computational Studies of Ligand-Target Binding Interactions

Molecular docking and computational studies are instrumental in elucidating the binding mechanisms of this compound derivatives with various biological targets, thereby guiding the design of more potent and selective therapeutic agents. These in silico methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, providing critical insights into structure-activity relationships (SAR).

Thiazole and benzothiazole (B30560) derivatives have been the subject of numerous molecular docking studies to understand their potential as anticancer, antimicrobial, and antifungal agents. For instance, docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase have been performed to investigate their antibacterial activity. semanticscholar.org These studies help in identifying key amino acid residues involved in the binding and provide a rationale for the observed biological activities. semanticscholar.org In the context of anticancer research, benzo[d]thiazol-2-amine derivatives have been docked into the active site of the Human Epidermal growth factor receptor (HER) to evaluate their binding affinities and potential as cancer therapeutics. nih.gov The docking simulations for these compounds aimed to understand drug-DNA interactions by analyzing hydrogen bonding, hydrophobic interactions, and binding energies. nih.gov

Computational approaches, such as Density Functional Theory (DFT), are often employed to investigate the electronic structure of these molecules, further informing the docking studies. nih.gov These computational methods allow for the calculation of various molecular properties that are crucial for understanding the conformational preferences and interaction energies of the ligands with their target proteins. nih.govresearchgate.net The insights gained from these computational studies are invaluable for the rational design of new derivatives with improved pharmacological profiles.

| Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides | E. coli dihydroorotase | Identified potential lead molecules with strong binding affinities, elucidating ligand-protein interactions for antibacterial agent development. | semanticscholar.org |

| Benzo[d]thiazol-2-amine derivatives | Human Epidermal growth factor receptor (HER) and DNA | Compounds 2 and 3 showed high binding affinities to the HER enzyme, suggesting potential as anticancer agents. | nih.gov |

| Benzimidazole and Benzothiazole derivatives | SARS-CoV-2 Mpro and ACE2 | Investigated binding affinities to identify potential inhibitors of SARS-CoV-2. | nih.gov |

Materials Science Applications of this compound Systems

The versatile electronic properties of the this compound core have led to its exploration in various materials science applications, ranging from nonlinear optics to optoelectronic devices and fluorescent sensors.

Development of Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical information processing, and optical computing. researchgate.net The thiazole moiety, being a heteroaromatic system, can enhance molecular hyperpolarizability, a key parameter for NLO materials. researchgate.net Theoretical studies on substituted thiazole derivatives have shown their potential as NLO chromophores due to their high nonlinearities. Research in this area often involves computational methods like DFT to predict the NLO properties of newly designed molecules. The incorporation of donor and acceptor groups onto the thiazole-benzaldehyde framework can further enhance the second-order NLO response.

Applications in Optoelectronic Devices (e.g., Light Emitting Diodes, Solar Cells)

Benzothiadiazole (BT) and its derivatives, which share the thiazole heterocyclic core, are recognized as important acceptor units in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells. polyu.edu.hk The strong electron-withdrawing nature of the BT unit can improve the electronic properties of organic materials. polyu.edu.hk While direct applications of this compound in this area are still emerging, the known utility of related benzothiadiazole-containing donor-acceptor dyes in dye-sensitized solar cells (DSSCs) highlights the potential of this structural motif. researchgate.net The development of thiazolo[5,4-d]thiazole-based emitters for blue OLEDs further underscores the promise of thiazole-containing systems in optoelectronics. unimi.it

Design and Characterization of Fluorescent Probes and Sensors

The inherent fluorescence of many benzothiazole derivatives makes them excellent candidates for the development of fluorescent probes and sensors. These sensors are designed to detect a variety of analytes, including ions and biomolecules, with high sensitivity and selectivity. For example, a novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the selective sensing of cysteine, exhibiting a significant fluorescence enhancement upon binding. researchgate.net The design of these probes often involves modulating the intramolecular charge transfer (ICT) process upon interaction with the target analyte. The large Stokes shifts observed in some of these probes are particularly advantageous for biological imaging applications. nih.gov

| Probe Name | Target Analyte | Key Features | Reference |

|---|---|---|---|

| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | Cysteine (Cys) | 4725-fold fluorescence enhancement, large Stokes shift (135 nm), and a low limit of detection (32.6 nM). | researchgate.net |

| Cinnamaldehyde-based probes (CDC1 and CDC2) | Bisulfite (HSO3-) | Large Stokes shifts (~250 nm), rapid response (2 min), and low detection limits (4.59 nM for CDC1). | nih.gov |

Fabrication of Electron Donor-Acceptor Systems

The development of electron donor-acceptor (D-A) systems is crucial for creating materials with tailored electronic and photophysical properties for applications in organic electronics. The electron-deficient nature of the thiazole ring makes it a suitable acceptor component in D-A architectures. Benzothiadiazole, a related structure, is a well-established acceptor used in the construction of D-A polymers and small molecules for various optoelectronic applications. mdpi.com The strategic combination of a this compound derivative as an acceptor with a suitable electron-donating moiety can lead to materials with interesting charge-transfer characteristics, making them potentially useful in organic photovoltaics and field-effect transistors.

Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to create materials with desired properties. The study of the crystal structures of this compound derivatives provides valuable insights into the non-covalent interactions that govern their self-assembly.